molecular formula C8H8O5S B14905998 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid

2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid

Cat. No.: B14905998
M. Wt: 216.21 g/mol
InChI Key: SPTCVOIKIVNTJJ-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid is an organic compound with the molecular formula C8H8O5S. This compound is characterized by a benzodioxine ring system with a sulfonic acid group attached at the 6th position. It is a derivative of benzodioxine, which is known for its diverse applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid typically involves the sulfonation of 2,3-dihydrobenzo[b][1,4]dioxine. One common method includes the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with chlorosulfonic acid in the presence of a solvent such as dichloromethane. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the sulfonic acid derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups such as sulfinic acid.

    Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfinic acid derivatives .

Scientific Research Applications

2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. These interactions play a crucial role in the compound’s effects in biological and chemical systems .

Comparison with Similar Compounds

  • 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime
  • 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
  • 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride

Comparison: Compared to these similar compounds, 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong acidic functionality and high solubility in water .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTCVOIKIVNTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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